1-(1,3-benzoxazol-2-yl)-N-({[2,4'-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring, a bipyridine moiety, and a pyrrolidine carboxamide group
Mechanism of Action
Mode of Action
Given its complex structure, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, allosteric modulation, or disruption of protein-protein interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Based on its structural features, it may influence pathways involving benzoxazol and bipyridine-related proteins or enzymes .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions The initial step often includes the formation of the benzoxazole ring through a cyclization reaction of o-aminophenol with a carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the bipyridine moiety.
Scientific Research Applications
1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzoxazol-2-yl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the bipyridine moiety.
2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride: Contains the benzoxazole ring but differs in the rest of the structure.
1,3-Benzoxazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfide: Shares the benzoxazole ring but has different substituents.
Uniqueness
1-(1,3-benzoxazol-2-yl)-N-({[2,4’-bipyridine]-4-yl}methyl)pyrrolidine-2-carboxamide is unique due to its combination of the benzoxazole ring, bipyridine moiety, and pyrrolidine carboxamide group. This unique structure imparts specific properties, such as enhanced binding affinity to metal ions and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(26-15-16-7-12-25-19(14-16)17-8-10-24-11-9-17)20-5-3-13-28(20)23-27-18-4-1-2-6-21(18)30-23/h1-2,4,6-12,14,20H,3,5,13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSKTNNWVKGYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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